Cas no 2171758-95-3 (3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid structure
2171758-95-3 structure
商品名:3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
CAS番号:2171758-95-3
MF:C25H20Cl2N2O5
メガワット:499.342704772949
CID:5875026
PubChem ID:165874714

3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
    • EN300-1496257
    • 3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
    • 2171758-95-3
    • インチ: 1S/C25H20Cl2N2O5/c1-13(23(30)29-22-20(26)10-14(24(31)32)11-21(22)27)28-25(33)34-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,13,19H,12H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: KDTOLTHAAMVKKO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=O)O)C=C(C=1NC(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)Cl

計算された属性

  • せいみつぶんしりょう: 498.0749271g/mol
  • どういたいしつりょう: 498.0749271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 734
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 105Ų

3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1496257-0.1g
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
0.1g
$2963.0 2023-05-26
Enamine
EN300-1496257-0.25g
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
0.25g
$3099.0 2023-05-26
Enamine
EN300-1496257-1000mg
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
1000mg
$699.0 2023-09-28
Enamine
EN300-1496257-5000mg
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
5000mg
$2028.0 2023-09-28
Enamine
EN300-1496257-1.0g
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
1g
$3368.0 2023-05-26
Enamine
EN300-1496257-2.5g
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
2.5g
$6602.0 2023-05-26
Enamine
EN300-1496257-50mg
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
50mg
$587.0 2023-09-28
Enamine
EN300-1496257-100mg
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
100mg
$615.0 2023-09-28
Enamine
EN300-1496257-500mg
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
500mg
$671.0 2023-09-28
Enamine
EN300-1496257-2500mg
3,5-dichloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171758-95-3
2500mg
$1370.0 2023-09-28

3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 関連文献

3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acidに関する追加情報

Research Briefing on 3,5-Dichloro-4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic Acid (CAS: 2171758-95-3)

In recent years, the compound 3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid (CAS: 2171758-95-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly as a building block for peptide synthesis and as a modulator of biological targets. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the dichlorobenzoic acid moiety makes it a versatile intermediate in organic and medicinal chemistry.

Recent studies have focused on the synthesis and optimization of 3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid to improve its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also investigated its stability under various conditions, which is critical for its application in pharmaceutical formulations.

One of the key findings from recent research is the compound's role in the synthesis of peptide-based therapeutics. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), facilitates the stepwise assembly of peptides. The dichlorobenzoic acid moiety, on the other hand, has been shown to enhance the binding affinity of peptides to specific biological targets, such as enzymes and receptors. This dual functionality positions 3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid as a valuable tool in the development of novel therapeutics.

In addition to its applications in peptide synthesis, recent studies have explored the potential of this compound as a scaffold for the design of small-molecule inhibitors. Computational modeling and structure-activity relationship (SAR) studies have identified key structural features that contribute to its biological activity. For instance, the chloro substituents on the benzoic acid ring have been found to play a crucial role in modulating the compound's interaction with target proteins. These insights have paved the way for the rational design of derivatives with improved pharmacological properties.

Despite these advancements, challenges remain in the large-scale production and application of 3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid. Issues such as solubility, stability, and cost-effectiveness need to be addressed to fully realize its potential in drug development. Future research directions may include the exploration of alternative synthetic routes, the development of more efficient purification methods, and the evaluation of its toxicity and pharmacokinetic properties in preclinical models.

In conclusion, 3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid (CAS: 2171758-95-3) represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable asset for the development of peptide-based therapeutics and small-molecule inhibitors. Continued research and optimization efforts will be essential to overcome existing challenges and unlock its full potential in drug discovery and development.

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